molecular formula C20H25ClN2O B5705061 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine

1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine

Cat. No. B5705061
M. Wt: 344.9 g/mol
InChI Key: BAQNWBRNGNXDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine involves the modulation of various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at 5-HT1A and 5-HT2A receptors, which results in the activation of downstream signaling pathways and the modulation of neuronal activity. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine also inhibits the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular levels and the modulation of reward and motivation.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex and striatum, which are involved in the regulation of reward and motivation. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has several advantages for use in lab experiments. It has a high affinity for 5-HT1A and 5-HT2A receptors, which are important targets for drug development in various psychiatric and neurological disorders. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine also has a unique mechanism of action that differs from other psychoactive compounds, which makes it a valuable tool for studying the neurobiology of behavior and cognition. However, 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has some limitations for lab experiments, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. One potential direction is the development of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine-based drugs for the treatment of psychiatric and neurological disorders such as depression, anxiety, and addiction. Another direction is the investigation of the long-term effects of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine on brain function and behavior. Finally, the development of new synthesis methods and purification techniques for 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine could improve its yield and purity, which would facilitate its use in scientific research.

Synthesis Methods

1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine can be synthesized using a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-4-methoxybenzylamine to form 4-(4-methoxy-2,3-dimethylbenzyl)benzaldehyde. The resulting aldehyde is then reacted with piperazine in the presence of a reducing agent to produce 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. The purity and yield of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been studied for its potential application in various scientific research fields such as neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has also been found to modulate the activity of dopamine and norepinephrine transporters, which are involved in the regulation of reward and motivation.

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-15-16(2)20(24-3)9-4-17(15)14-22-10-12-23(13-11-22)19-7-5-18(21)6-8-19/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQNWBRNGNXDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine

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